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Compound of Interest

Compound Name: 6-(Difluoromethyl)nicotinic acid

Cat. No.: B1466298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Difluoromethyl)nicotinic acid
(CAS Number: 913091-98-2), a fluorinated pyridine derivative of significant interest in medicinal

chemistry and drug discovery. This document delves into its chemical properties, synthesis,

purification, and the strategic importance of the difluoromethyl moiety in designing next-

generation therapeutics.

Introduction: The Strategic Value of the
Difluoromethyl Group
The introduction of fluorine-containing functional groups is a well-established strategy in

modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties

of drug candidates. Among these, the difluoromethyl (-CF2H) group has garnered considerable

attention. It serves as a lipophilic hydrogen bond donor and a bioisostere for common

functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1] The

incorporation of a -CF2H group can enhance metabolic stability, improve membrane

permeability, and fine-tune the electronic properties of a molecule, making it a valuable tool for

optimizing lead compounds.[2]

6-(Difluoromethyl)nicotinic acid, a derivative of the B-vitamin nicotinic acid, combines the

unique properties of the difluoromethyl group with the versatile pyridine scaffold. This makes it
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a key building block for the synthesis of novel bioactive molecules in pharmaceutical and

agrochemical research.[2]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-(Difluoromethyl)nicotinic
acid is essential for its application in synthesis and drug design.

Property Value Source

CAS Number 913091-98-2 EvitaChem

IUPAC Name
6-(difluoromethyl)pyridine-3-

carboxylic acid
AChemBlock

Molecular Formula C₇H₅F₂NO₂ AChemBlock

Molecular Weight 173.12 g/mol AChemBlock

Appearance
White to off-white solid

(predicted)
General knowledge

Melting Point 150-160 °C (typical range) EvitaChem

Solubility

Soluble in polar organic

solvents like methanol and

DMSO. Limited solubility in

non-polar solvents.

General knowledge

Synthesis and Purification
While a specific, detailed, and publicly available protocol for the synthesis of 6-
(Difluoromethyl)nicotinic acid is not extensively documented, a plausible and efficient

synthetic route can be designed based on established difluoromethylation methods for pyridine

derivatives. The following proposed synthesis is a multi-step process starting from

commercially available 6-methylnicotinic acid.

Proposed Synthetic Pathway
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A potential synthetic route involves the radical-mediated difluoromethylation of a suitable 6-

substituted nicotinic acid precursor. An alternative approach could be the conversion of a 6-

formylnicotinic acid derivative. A plausible pathway starting from 6-methylnicotinic acid is

outlined below. This method involves the initial protection of the carboxylic acid, followed by

radical bromination and subsequent fluorination.

6-Methylnicotinic acid Methyl 6-methylnicotinateEsterification (MeOH, H+) Methyl 6-(dibromomethyl)nicotinateRadical Bromination (NBS, AIBN) Methyl 6-(difluoromethyl)nicotinateFluorination (AgF or other source) 6-(Difluoromethyl)nicotinic acidHydrolysis (aq. NaOH, then H+)

Click to download full resolution via product page

Caption: Proposed synthesis of 6-(Difluoromethyl)nicotinic acid.

Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 6-Methylnicotinic Acid

Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 vol).

Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x 10 vol).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield methyl 6-methylnicotinate.

Step 2: Radical Bromination

Dissolve methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon

tetrachloride.

Add N-bromosuccinimide (NBS, 2.2 eq) and a radical initiator like azobisisobutyronitrile

(AIBN, 0.1 eq).
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Heat the mixture to reflux under an inert atmosphere for 8-12 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction mixture and filter to remove succinimide.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to obtain crude methyl 6-

(dibromomethyl)nicotinate.

Step 3: Fluorination

Dissolve the crude methyl 6-(dibromomethyl)nicotinate (1.0 eq) in an anhydrous aprotic

solvent like acetonitrile.

Add a fluorinating agent such as silver(I) fluoride (AgF, 2.5 eq) or another suitable fluoride

source.

Stir the reaction mixture at room temperature or with gentle heating, protected from light.

Monitor the progress of the reaction by TLC or 19F NMR.

Once the reaction is complete, filter the mixture to remove insoluble silver salts.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography to yield methyl 6-(difluoromethyl)nicotinate.

Step 4: Hydrolysis

Dissolve methyl 6-(difluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water.

Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 2-4 hours.

Monitor the hydrolysis by TLC.

After completion, remove the THF under reduced pressure.

Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.
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The product, 6-(difluoromethyl)nicotinic acid, will precipitate out of the solution.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
The crude 6-(difluoromethyl)nicotinic acid can be further purified by recrystallization.

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as

ethanol/water or acetone/hexane.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the purified crystals by filtration.

Wash the crystals with a small amount of the cold solvent mixture.

Dry the crystals under vacuum to obtain pure 6-(difluoromethyl)nicotinic acid.

Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the

synthesized 6-(Difluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, DMSO-d₆):

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

δ 9.1-9.2 ppm (d, 1H): Proton at position 2 of the pyridine ring.

δ 8.3-8.4 ppm (dd, 1H): Proton at position 4 of the pyridine ring.

δ 7.7-7.8 ppm (d, 1H): Proton at position 5 of the pyridine ring.

δ 6.8-7.1 ppm (t, J ≈ 55 Hz, 1H): Proton of the difluoromethyl group (-CHF₂).
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¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

δ 165-167 ppm: Carboxylic acid carbon (-COOH).

δ 150-155 ppm: Pyridine ring carbons (C2, C6).

δ 138-142 ppm: Pyridine ring carbon (C4).

δ 120-125 ppm: Pyridine ring carbons (C3, C5).

δ 110-115 ppm (t, J ≈ 240 Hz): Difluoromethyl carbon (-CHF₂).[3]

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr, cm⁻¹):

3100-2800 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

~3070 cm⁻¹: C-H stretching of the aromatic ring.

~1710 cm⁻¹: C=O stretching of the carboxylic acid.[4]

~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.[4]

~1300 cm⁻¹: C-N stretching.[4]

1100-1000 cm⁻¹: C-F stretching of the difluoromethyl group.

Applications in Drug Discovery and Medicinal
Chemistry
6-(Difluoromethyl)nicotinic acid is a valuable building block for the synthesis of more

complex molecules with potential therapeutic applications. Its derivatives are being explored in

various areas of drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.youtube.com/watch?v=iUYIpak4dc0
https://www.researchgate.net/figure/FT-IR-spectra-of-Nicotinic-acid-a-control-and-b-treated_fig4_282809280
https://www.researchgate.net/figure/FT-IR-spectra-of-Nicotinic-acid-a-control-and-b-treated_fig4_282809280
https://www.researchgate.net/figure/FT-IR-spectra-of-Nicotinic-acid-a-control-and-b-treated_fig4_282809280
https://www.benchchem.com/product/b1466298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Application Areas

6-(Difluoromethyl)nicotinic acid

Lead Compound Optimization

Bioisosteric replacement
Enhanced metabolic stability

Agrochemical Synthesis

Improved bioavailability
and efficacy

Novel Heterocyclic Scaffolds

Versatile synthetic handle for
complex molecule construction

Click to download full resolution via product page

Caption: Applications of 6-(Difluoromethyl)nicotinic acid.

The carboxylic acid functionality provides a convenient handle for derivatization, such as amide

bond formation, allowing for its incorporation into a wide range of molecular scaffolds. The

difluoromethyl group can impart favorable properties to the final compound, such as:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block metabolic

oxidation at that position, increasing the half-life of a drug.

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and

the blood-brain barrier.[2]

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can alter the

acidity or basicity of nearby functional groups, which can be crucial for receptor binding.

Hydrogen Bonding Capability: The proton on the difluoromethyl group can act as a weak

hydrogen bond donor, potentially forming key interactions with biological targets.[1]

Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-
(Difluoromethyl)nicotinic acid. It is advisable to consult the Safety Data Sheet (SDS)

provided by the supplier. General handling guidelines include:

Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion
6-(Difluoromethyl)nicotinic acid is a valuable and versatile building block in the field of

medicinal chemistry. Its unique combination of a modifiable carboxylic acid group and a

property-enhancing difluoromethyl substituent makes it an attractive starting material for the

synthesis of novel therapeutic agents and agrochemicals. The proposed synthetic and

purification protocols, along with the predicted analytical data, provide a solid foundation for

researchers and scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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